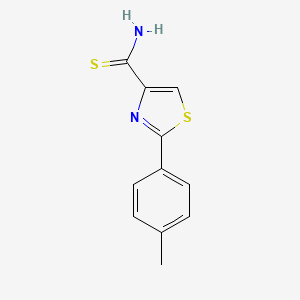
Argon;copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argon and copper form an intriguing compound that combines the properties of a noble gas and a transition metal. Argon is a colorless, odorless, and inert gas, while copper is a reddish-brown metal known for its high thermal and electrical conductivity.
Méthodes De Préparation
The preparation of argon-copper compounds typically involves sophisticated techniques to ensure high purity and controlled environments. One common method is the use of an ultra-high vacuum compatible preparation chain, which includes an argon glovebox, an inductively heated horizontal cold boat furnace, an arc melting furnace, and an optically heated floating-zone furnace . These methods allow for the synthesis of high-purity compounds by avoiding contamination and maintaining an inert atmosphere throughout the process.
Analyse Des Réactions Chimiques
Argon-copper compounds undergo various chemical reactions, primarily influenced by the unique properties of both elements. The binding of argon to copper cationic clusters can lead to significant charge transfer, altering the binding positions and affecting the chemical activity of the clusters . Common reactions include oxidation and reduction processes, where argon acts as a stabilizing agent, and copper participates in electron transfer reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Argon-copper compounds have a wide range of scientific research applications. In chemistry, they are used to study the electronic properties of metal clusters and their interactions with noble gases . In biology and medicine, copper’s antimicrobial properties are enhanced by the presence of argon, making these compounds useful in developing new antimicrobial agents . In industry, argon-copper compounds are utilized in catalysis, where their unique electronic properties improve the efficiency of catalytic processes .
Mécanisme D'action
The mechanism of action of argon-copper compounds involves several pathways. The binding of argon to copper cationic clusters leads to charge transfer, which can alter the electronic properties of the clusters . In antimicrobial applications, copper ions generate reactive oxygen species (ROS) that damage microbial membranes, while argon stabilizes the copper ions and enhances their activity . The molecular targets include microbial cell membranes and intracellular components, leading to cell death.
Comparaison Avec Des Composés Similaires
Argon-copper compounds are unique due to the combination of a noble gas and a transition metal. Similar compounds include other noble gas-metal combinations, such as argon-silver and argon-gold compounds . These compounds share some properties, such as inertness and stability, but differ in their electronic properties and reactivity. Argon-copper compounds are particularly notable for their enhanced antimicrobial activity and catalytic efficiency compared to other noble gas-metal compounds .
Propriétés
Numéro CAS |
167637-58-3 |
|---|---|
Formule moléculaire |
ArCu |
Poids moléculaire |
103.4 g/mol |
Nom IUPAC |
argon;copper |
InChI |
InChI=1S/Ar.Cu |
Clé InChI |
SPRWRHGFNYWFCI-UHFFFAOYSA-N |
SMILES canonique |
[Ar].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)

![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B14268967.png)


![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)


